molecular formula C18H13ClN2O2 B5643104 N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide

N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B5643104
M. Wt: 324.8 g/mol
InChI Key: FAFONBUZPJZYBQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C18H13ClN2O2 It is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a chlorophenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of 4-(4-chlorophenoxy)aniline: This intermediate is prepared by reacting 4-chlorophenol with 4-chloroaniline in the presence of a base such as potassium carbonate.

    Coupling with Pyridine-3-carboxylic Acid: The intermediate 4-(4-chlorophenoxy)aniline is then coupled with pyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency.

    Temperature Control: Maintaining reaction temperatures between 0°C to 25°C to ensure optimal yields.

    Purification: Employing techniques like recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in inflammatory or cancer pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenoxy)phenyl]pyridine-3-carboxamide
  • N-[4-(4-methylphenoxy)phenyl]pyridine-3-carboxamide
  • N-[4-(4-fluorophenoxy)phenyl]pyridine-3-carboxamide

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide is unique due to its specific chlorophenoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)21-18(22)13-2-1-11-20-12-13/h1-12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFONBUZPJZYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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